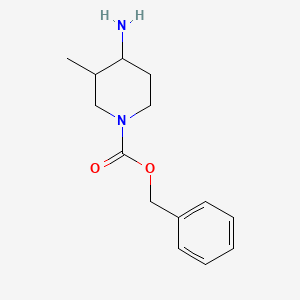

Benzyl 4-amino-3-methylpiperidine-1-carboxylate

Description

Benzyl 4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a benzyl ester group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₈N₂O₂ (molecular weight: 234.29 g/mol). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its functionalized piperidine core .

Properties

IUPAC Name |

benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKUMWWWMLIKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680036 | |

| Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847458-97-3 | |

| Record name | Benzyl 4-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

Benzyl 4-amino-3-methylpiperidine-1-carboxylate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure, characterized by a piperidine ring with an amino group and a carboxylate ester, allows it to participate in various chemical reactions essential for drug development.

Neurological Disorders

Research indicates that this compound is particularly relevant in the synthesis of drugs targeting neurological conditions. Its structural similarity to known pharmacophores suggests potential interactions with biological targets such as receptors and enzymes involved in neurological pathways.

The compound exhibits notable biological activities that have been explored in various studies. It has been evaluated for:

- Receptor Interaction Studies : Investigations into its interactions with σ1 receptors have shown promise for developing ligands that may treat conditions like anxiety and pain .

- Antitumor Activity : Some derivatives of piperidine compounds related to this compound have demonstrated antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

Synthetic Routes and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for producing the compound with high purity and yield, which is essential for research and application purposes.

Comparative Synthesis

A comparative analysis of synthetic routes has revealed various methods to enhance yield and efficiency while minimizing hazardous reagents. For instance, one method reported a total yield of 23.3% using safer starting materials and simpler reaction conditions .

| Synthetic Route | Yield (%) | Key Features |

|---|---|---|

| Method A | 23.3 | Uses safer reagents; high maneuverability |

| Method B | 18.5 | Involves complex steps; lower cost |

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of this compound:

- Study on σ1 Receptor Ligands : A series of ligands based on piperidine scaffolds were synthesized and evaluated for their affinity towards σ1 receptors, showcasing the compound's potential in modulating neurological pathways .

- Anticancer Research : Investigations into the antiproliferative effects of related piperidine derivatives against various cancer cell lines have provided insights into their mechanisms of action and potential therapeutic uses .

Mechanism of Action

The mechanism by which Benzyl 4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, the compound interacts with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Amino vs. Hydroxy Groups: The amino group in this compound enhances nucleophilicity, making it reactive in acylations or alkylations, whereas the hydroxyl group in Benzyl 4-Hydroxy-1-piperidinecarboxylate facilitates hydrogen bonding, impacting solubility .

- Fluorine Substituent : Benzyl 4-fluoropiperidine-1-carboxylate exhibits increased electronegativity and metabolic stability, common in bioactive molecules targeting CNS disorders .

Biological Activity

Benzyl 4-amino-3-methylpiperidine-1-carboxylate (BMPC) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and related research findings.

Chemical Structure and Properties

BMPC is characterized by its unique structural features, including a piperidine ring with an amino group and a carboxylate ester. Its molecular formula is C14H20N2O2, and it has a molecular weight of approximately 248.33 g/mol. The compound appears as a pale yellow liquid and exhibits slight solubility in water, which influences its application in organic synthesis and drug development .

Biological Activities

BMPC has been investigated for various biological activities, particularly in the context of neurological disorders and cancer therapy. Its structural similarities to known pharmacophores suggest potential interactions with biological targets such as receptors and enzymes.

1. Anticancer Activity

Research indicates that BMPC may exhibit significant anticancer properties. For instance, studies have shown that benzoylpiperidine derivatives, closely related to BMPC, possess notable antiproliferative activities against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 to 75.3 µM, demonstrating their ability to inhibit cancer cell viability effectively .

The mechanism of action appears to involve competitive inhibition of specific enzymes associated with cancer progression, such as monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism .

2. Neurological Applications

BMPC has also been studied for its potential role in treating neurological disorders. Its ability to act as both an amine and an ester enhances its versatility for synthesizing derivatives aimed at targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in neurodegenerative diseases like Alzheimer's . Compounds derived from BMPC have shown promise in dual inhibition of these enzymes, which may improve cognitive function by increasing acetylcholine levels in the brain.

Synthesis of BMPC

The synthesis of BMPC typically involves multi-step organic reactions that are essential for producing the compound in sufficient purity and yield for research purposes. Common synthetic routes include:

- Formation of the Piperidine Ring : Initial steps often involve the cyclization of appropriate precursors to form the piperidine structure.

- Substitution Reactions : Introduction of the amino group and benzyl moiety through nucleophilic substitution reactions.

- Carboxylation : The final step usually involves carboxylation to yield the carboxylate ester functional group .

Case Study 1: Anticancer Efficacy

In one study, researchers synthesized a series of benzoylpiperidine derivatives based on BMPC and evaluated their anticancer efficacy against MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 31.5 µM against OVCAR-3 cells, indicating strong antiproliferative activity .

Case Study 2: Neurological Activity

Another investigation focused on the dual inhibition capabilities of BMPC-related compounds on AChE and BuChE. The results highlighted that certain derivatives could significantly enhance brain exposure while maintaining effective inhibition profiles, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand BMPC's unique properties, it is beneficial to compare it with other related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Benzyl 4-amino-piperidine-1-carboxylate | 120278-07-1 | Lacks methyl substitution at position 3 |

| Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | 859518-33-5 | Different stereochemistry affecting biological activity |

| Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate | 86335495 | Contains a different stereocenter |

This table illustrates how structural variations can influence biological activity across piperidine derivatives.

Preparation Methods

Stereoselective Synthesis via Chiral Resolution and Mitsunobu Inversion

A recent efficient and scalable method starts from commercially available N-benzyl-3-methyl-4-piperidone. The key steps include:

- Chiral resolution of N-benzyl-3-methyl-4-piperidone to separate the desired (3R,4R)-enantiomer.

- Cis-selective reduction of the keto group to form the corresponding hydroxy intermediate.

- Mitsunobu inversion of the hydroxy group to introduce the amino group with the desired trans-stereochemistry.

This approach yields optically pure Benzyl 4-amino-3-methylpiperidine-1-carboxylate in a cost-effective and scalable manner, avoiding extensive use of hazardous reagents or chromatographic purification steps.

Multi-step Process Involving Protection, Methylation, and Reductive Amination

Another documented process involves:

- Debenzylation and quaternization of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

- Protection of the resulting ethyl 3-oxopiperidine-4-carboxylate derivative using di-tert-butyl dicarbonate.

- Methylation by abstraction of methylenic protons using sodium hydride followed by reaction with iodomethane.

- Reductive amination using methylamine in the presence of Lewis acids in alcoholic solvents.

This process is complex, involving five stages with protection and deprotection steps. However, it suffers from drawbacks such as the use of costly and hazardous reagents (e.g., sodium hydride, benzyl bromide), reliance on column chromatography at multiple stages, low overall yield (~13.6 molar percent), and limited information on product purity.

Alternative Amination and Carboxylation Route

A more classical approach involves:

- Reaction of 3-methylpiperidine with benzyl chloroformate to form the benzyl carbamate-protected intermediate.

- Introduction of the amino group via catalytic amination (e.g., using ammonia, palladium on carbon catalyst under hydrogen pressure) or Hofmann rearrangement.

- Chiral resolution using L-(+)-tartaric acid derivatives to isolate the (R)-enantiomer.

This method is supported by representative synthetic conditions summarized below:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Protection | Benzyl chloroformate, NaOH | 85% | 95% |

| Amination | NH₃, Pd/C, H₂ (50 psi) | 78% | 90% |

| Resolution | L-(+)-Tartaric acid, ethanol | 62% | >99% |

Challenges in scalability include maintaining enantiomeric purity and catalyst recycling. Recent advances explore enzymatic resolution and flow chemistry to improve industrial feasibility.

Comparative Analysis of Methods

| Aspect | Chiral Resolution + Mitsunobu (Method 1) | Multi-step Protection/Methylation (Method 2) | Amination + Resolution (Method 3) |

|---|---|---|---|

| Starting Material | N-benzyl-3-methyl-4-piperidone | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 3-methylpiperidine |

| Key Steps | Chiral resolution, cis-reduction, Mitsunobu inversion | Protection, methylation, reductive amination | Protection, catalytic amination, chiral resolution |

| Use of Hazardous Reagents | Minimal | Sodium hydride, benzyl bromide | Pd/C catalyst, hydrogen gas |

| Number of Purification Steps | Limited | Multiple column chromatography steps | Moderate |

| Overall Yield | Not explicitly stated, scalable | Low (~13.6 mol%) | Moderate to good |

| Enantiomeric Purity Control | High | Not clearly stated | High |

| Scalability | High potential | Limited due to reagents and purification | Moderate with optimization |

Research Findings and Notes

- The stereoselective method employing Mitsunobu inversion provides a concise and scalable route with good stereochemical control, suitable for industrial applications.

- The multi-step process involving protection and methylation is less favorable for scale-up due to hazardous reagents, low yield, and extensive purification requirements.

- The classical amination and resolution approach is well-established but faces challenges in catalyst recycling and maintaining enantiomeric purity at scale.

- Environmental considerations favor methods that avoid large volumes of chlorinated solvents and hazardous reagents, as highlighted in patent literature.

- Optimization of reaction conditions, such as temperature control, reagent molar ratios, and reaction times, significantly impacts yield and purity in all methods.

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-amino-3-methylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as introducing the benzyl group via carbamate formation under basic conditions. Key steps include:

- Using dichloromethane or tetrahydrofuran (THF) as solvents .

- Employing triethylamine as a base to neutralize byproducts like HCl .

- Optimizing temperature and reaction time to avoid side reactions (e.g., epimerization or decomposition). Industrial-scale production may involve continuous flow reactors for improved efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, δ 7.3–7.4 ppm (aromatic protons) and δ 5.1–5.2 ppm (benzyl CH₂) are diagnostic .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. Mobile phases often include acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 234.29 for [M+H]⁺) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Work in a fume hood to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes . Note: Toxicological data are limited, so assume acute toxicity until further testing .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

- SHELX Refinement : Use SHELXL for high-resolution crystallography to refine bond lengths/angles and resolve disorder .

- Cross-Validation : Compare X-ray data with computational models (e.g., DFT-optimized geometries) to validate stereochemistry .

- Thermal Analysis : Differential scanning calorimetry (DSC) can clarify phase transitions (e.g., melting point reported as 68°C ).

Q. What strategies address contradictions in reported biological activity across studies?

- Dose-Response Studies : Conduct assays (e.g., IC₅₀ determinations) under standardized conditions to minimize variability .

- Structural Analog Comparison : Compare activity with halogenated analogs (e.g., fluoro vs. chloro derivatives) to identify structure-activity relationships (SAR). For example, fluorine enhances lipophilicity and receptor binding .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends .

Q. How can reaction yields be optimized for large-scale synthesis without compromising enantiomeric purity?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during key steps like amine alkylation .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or IR spectroscopy to adjust parameters dynamically .

- Purification : Use flash chromatography with gradients (e.g., 5–30% ethyl acetate in hexane) to isolate high-purity product .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- DFT Calculations : Simulate transition states for nucleophilic substitutions or ester hydrolysis using Gaussian or ORCA software .

- MD Simulations : Study solvation effects and conformational stability in aqueous vs. organic solvents .

- Machine Learning : Train models on piperidine derivative reactivity datasets to predict optimal reaction conditions .

Methodological Recommendations

- For Contradictory Data : Replicate experiments using orthogonal techniques (e.g., LC-MS + NMR) and report confidence intervals .

- For Scalability : Pilot reactions in flow reactors to identify bottlenecks before industrial scaling .

- For Safety : Assume worst-case toxicity and conduct in vitro assays (e.g., Ames test) early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.